N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and an oxadiazole-pyrazine core
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves multiple steps, typically starting with the preparation of the piperidine and morpholine intermediates. The synthetic route generally includes:
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.
Formation of Morpholine Intermediate: The morpholine ring is prepared via nucleophilic substitution reactions.
Coupling of Intermediates: The piperidine and morpholine intermediates are coupled with an oxadiazole-pyrazine core through condensation reactions.
Final Assembly: The final compound is obtained by further functionalization and purification steps.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules, leading to the formation of larger, more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine: This compound has a similar structure but differs in the position of the amine group.
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-4-amine: Another structural analog with variations in the oxadiazole-pyrazine core.
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-3-amine: This compound also shares similarities but has different functional groups attached to the core structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-2-4-15(5-3-1)14-26-8-6-16(7-9-26)21-19-20(27-10-12-28-13-11-27)23-18-17(22-19)24-29-25-18/h1-5,16H,6-14H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHPOFFHBIJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=NON=C3N=C2N4CCOCC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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